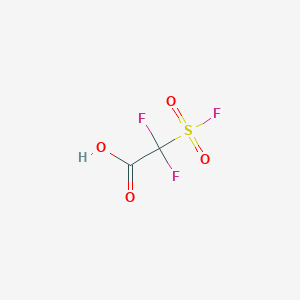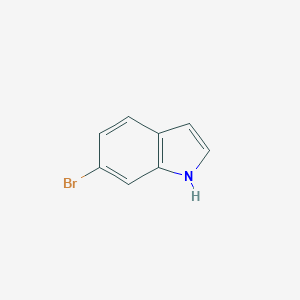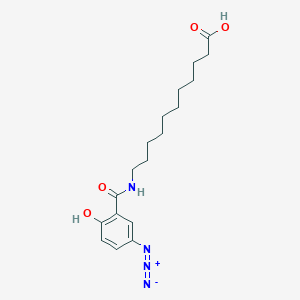
11-(5'-Azidosalicylamido)undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(5'-Azidosalicylamido)undecanoic acid (ASU) is a chemical compound that has been extensively researched for its biochemical and physiological effects. It was first synthesized in the 1990s and has since been used in various scientific studies.
Mécanisme D'action
11-(5'-Azidosalicylamido)undecanoic acid inhibits matrix metalloproteinase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, which in turn prevents the degradation of cartilage.
Effets Biochimiques Et Physiologiques
11-(5'-Azidosalicylamido)undecanoic acid has been shown to reduce cartilage degradation in vitro and in vivo. It also has anti-inflammatory properties, which further contribute to its potential therapeutic applications in the treatment of osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
11-(5'-Azidosalicylamido)undecanoic acid is a relatively simple compound to synthesize, making it readily available for research purposes. However, its stability in solution can be a limitation, as it can degrade over time. Additionally, its effects on matrix metalloproteinases can be difficult to measure accurately, as these enzymes are involved in a complex network of interactions within the body.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of 11-(5'-Azidosalicylamido)undecanoic acid. This includes investigating its effects on other enzymes and pathways involved in tissue remodeling, as well as exploring its potential use in combination therapies. Additionally, the development of more stable forms of 11-(5'-Azidosalicylamido)undecanoic acid could improve its usability in research and clinical settings.
Méthodes De Synthèse
11-(5'-Azidosalicylamido)undecanoic acid can be synthesized by reacting 11-aminoundecanoic acid with 5'-azidosalicylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction yields 11-(5'-Azidosalicylamido)undecanoic acid, which can be purified by column chromatography.
Applications De Recherche Scientifique
11-(5'-Azidosalicylamido)undecanoic acid has been used in several scientific studies for its potential therapeutic applications. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling. This makes it a potential candidate for the treatment of osteoarthritis, as matrix metalloproteinases are involved in the degradation of cartilage.
Propriétés
Numéro CAS |
151059-75-5 |
|---|---|
Nom du produit |
11-(5'-Azidosalicylamido)undecanoic acid |
Formule moléculaire |
C18H26N4O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
11-[(5-azido-2-hydroxybenzoyl)amino]undecanoic acid |
InChI |
InChI=1S/C18H26N4O4/c19-22-21-14-10-11-16(23)15(13-14)18(26)20-12-8-6-4-2-1-3-5-7-9-17(24)25/h10-11,13,23H,1-9,12H2,(H,20,26)(H,24,25) |
Clé InChI |
FEKPFLXOPXORSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |
Autres numéros CAS |
151059-75-5 |
Synonymes |
11-(5'-azidosalicylamido)undecanoic acid 11-ASAUA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)
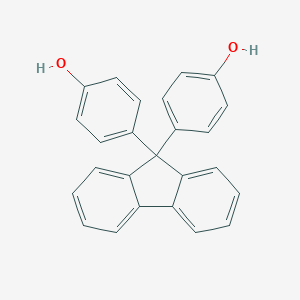
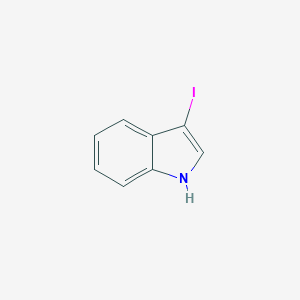
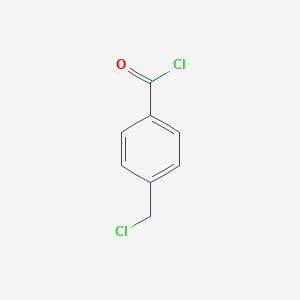
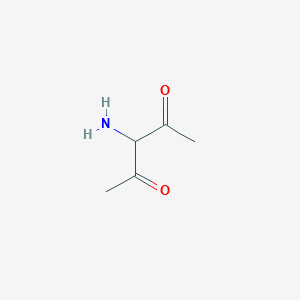
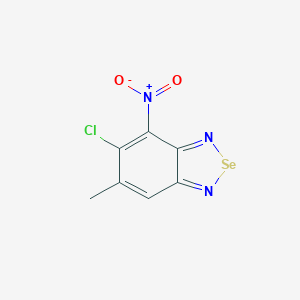
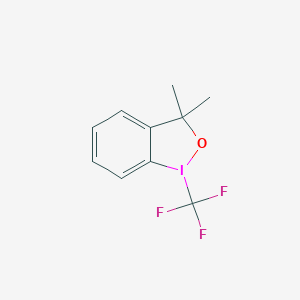
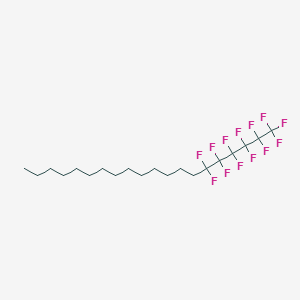
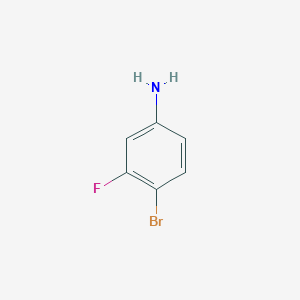

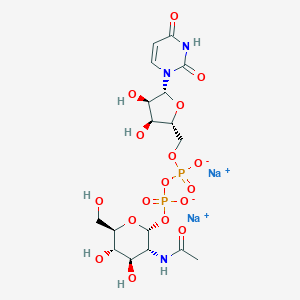
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
